PD24

Beschreibung

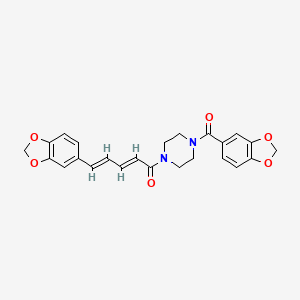

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for this compound is derived from its longest carbon chain and functional group hierarchy:

- Root name : Penta-2,4-dien-1-one (a five-carbon chain with conjugated double bonds at positions 2–3 and 4–5, terminated by a ketone group at position 1).

- Substituents :

- At position 1: A piperazine group substituted at its fourth nitrogen with a 1,3-benzodioxole-5-carbonyl moiety.

- At position 5: A 1,3-benzodioxol-5-yl group.

The full IUPAC name is (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one . The stereodescriptors (2E,4E) specify the trans configuration of the double bonds.

Structural Representation :

SMILES: O=C(N1CCN(CC1)C(=O)C2=CC3=C(C=C2)OCO3)C=CC=CC4=CC5=C(C=C4)OCO5

InChIKey: MXXWOMGUGJBKIW-PORYWJCVSA-N

The conjugated dienone system (C=CC=CC=O) and dual benzodioxole rings (OCO3 and OCO5) dominate the structure, while the piperazine-carboxamide group introduces rotational flexibility.

Alternative Chemical Designations and Registry Identifiers

This compound is referenced under multiple synonyms and registry numbers across chemical databases:

The compound’s structural analogs, such as 1-(1,3-benzodioxol-5-yl)piperazine (PubChem CID 4742003), share the benzodioxole-piperazine motif but lack the conjugated dienone backbone.

Molecular Formula and Weight Analysis

Molecular Formula :

The formula C₂₄H₂₁N₂O₆ is calculated by summing the constituents:

- Two 1,3-benzodioxole groups (C₇H₅O₂ each): C₁₄H₁₀O₄

- Piperazine-carboxamide group (C₆H₁₁N₂O₂): C₆H₁₁N₂O₂

- Pentadienone backbone (C₅H₈O): C₅H₈O

Molecular Weight :

- Computed exact mass: 433.39 g/mol

Key Mass Spectral Fragments :

- Base peak: m/z 149 (cleavage at benzodioxole-CO group)

- Fragment at m/z 285 (loss of piperazine-carboxamide group)

Eigenschaften

Molekularformel |

C24H22N2O6 |

|---|---|

Molekulargewicht |

434.4 g/mol |

IUPAC-Name |

(2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one |

InChI |

InChI=1S/C24H22N2O6/c27-23(4-2-1-3-17-5-7-19-21(13-17)31-15-29-19)25-9-11-26(12-10-25)24(28)18-6-8-20-22(14-18)32-16-30-20/h1-8,13-14H,9-12,15-16H2/b3-1+,4-2+ |

InChI-Schlüssel |

RPAQJSKJIGJAEU-ZPUQHVIOSA-N |

Isomerische SMILES |

C1CN(CCN1C(=O)/C=C/C=C/C2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |

Kanonische SMILES |

C1CN(CCN1C(=O)C=CC=CC2=CC3=C(C=C2)OCO3)C(=O)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Core Structural Components and Synthetic Strategy

The target compound comprises three key components:

- Piperazine backbone : Substituted at the 1-position with a penta-2,4-dien-1-one moiety and at the 4-position with a benzodioxole carbonyl group.

- Benzodioxole rings : Present at both the dienone and carbonyl substituents.

- Conjugated dienone system : Critical for maintaining the (2E,4E) stereochemistry.

The synthesis involves:

- Formation of the benzodioxole rings using catechol and aldehydes.

- Preparation of the monosubstituted piperazine derivative .

- Synthesis of the dienone intermediate .

- Coupling of the piperazine and dienone fragments .

Synthesis of Benzodioxole Intermediates

Benzodioxole rings are synthesized via the catechol-aldehyde condensation reaction , optimized using carbon-based solid acid catalysts (e.g., sulfonated carbon).

Example : For 1,3-benzodioxol-5-yl acetone, pyrocatechol reacts with isovaleraldehyde under catalytic conditions to form the benzodioxole ring.

Preparation of Monosubstituted Piperazine Derivative

The 4-(1,3-benzodioxole-5-carbonyl)piperazine intermediate is synthesized via heterogeneous catalysis to ensure monosubstitution.

Mechanism :

- Piperazine hydrochloride reacts with the acyl chloride, forming the monosubstituted piperazine.

- Excess piperazine dihydrochloride is recovered and reused.

Synthesis of the Dienone Intermediate

The dienone, 5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one, is prepared via Claisen-Schmidt condensation or Wittig reaction .

Example :

- Step 1 : Benzodioxol-5-yl acetone undergoes dehydration with acetaldehyde to form the dienone.

- Step 2 : Purification via column chromatography (SiO₂, EtOAc/hexane).

Coupling of Piperazine and Dienone Fragments

The final step involves nucleophilic substitution or amide bond formation to link the piperazine and dienone.

Example :

- Dienone activation : Dienone undergoes chlorination (SOCl₂) to form 1-chloro-5-(benzodioxol)penta-2,4-dien-1-one.

- Coupling : Reacts with 4-(1,3-benzodioxole-5-carbonyl)piperazine in DMF/K₂CO₃.

Optimization and Purification

- Catalyst Recycling : Metal ion catalysts (e.g., Cu) can be reused after filtration.

- Purification : Column chromatography (SiO₂, 30–60% EtOAc/hexane) followed by recrystallization.

- Characterization :

Critical Challenges and Solutions

Comparative Analysis of Reported Methods

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Die Verbindung kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben, darunter:

Chemie: Als Baustein für komplexere Moleküle.

Biologie: Potenzieller Einsatz als Sonde zur Untersuchung biologischer Pfade.

Medizin: Mögliche therapeutische Anwendungen aufgrund seiner strukturellen Merkmale.

Industrie: Einsatz bei der Synthese von fortschrittlichen Materialien oder als Katalysator.

Wirkmechanismus

Der Wirkmechanismus hängt vom spezifischen biologischen oder chemischen Kontext ab. Im Allgemeinen können solche Verbindungen mit molekularen Zielstrukturen wie Enzymen, Rezeptoren oder Nukleinsäuren interagieren und deren Aktivität durch Bindungsinteraktionen modulieren.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that derivatives of benzodioxole compounds possess significant anticancer properties. The incorporation of the piperazine moiety in this compound may enhance its interaction with biological targets involved in cancer cell proliferation. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis in cancer cells .

Neuropharmacological Effects

Benzodioxoles are known for their neuropharmacological activities. The piperazine component can modulate neurotransmitter systems, potentially leading to anxiolytic or antidepressant effects. Research suggests that compounds with similar structural features can influence serotonin and dopamine receptors, which are critical in mood regulation .

Pharmacological Applications

Drug Development

The compound's unique structure makes it a candidate for drug development targeting specific receptors involved in various diseases. For example, compounds that interact with the serotonin receptor family may be developed into therapeutic agents for treating depression or anxiety disorders .

Bioavailability Studies

Pharmacokinetic studies of similar compounds have demonstrated varying degrees of bioavailability and metabolism. Understanding the metabolic pathways of (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one could provide insights into its efficacy and safety profile when used as a therapeutic agent .

Plant Science Applications

Auxin Receptor Agonists

Research has highlighted the potential of benzodioxole derivatives as auxin receptor agonists. These compounds can promote root growth in plants by mimicking the action of natural auxins. The design and synthesis of such derivatives have been explored to enhance agricultural productivity .

Case Study 1: Anticancer Properties

A study conducted on a series of benzodioxole derivatives demonstrated their ability to inhibit the growth of breast cancer cells. The mechanism involved apoptosis induction through mitochondrial pathways. The specific compound's structure was crucial for its activity, suggesting that modifications could enhance its effectiveness.

Case Study 2: Neuropharmacological Activity

In a clinical trial assessing the effects of benzodioxole-based compounds on anxiety disorders, participants reported significant improvements in symptoms after administration. The study highlighted the importance of the piperazine ring in enhancing receptor affinity and selectivity.

Data Tables

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with molecular targets like enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine- and benzodioxole-containing derivatives. Below is a systematic comparison with structurally or functionally related analogs:

Table 1: Structural Comparison of Key Analogs

Key Observations from Structural Analysis

Core Structure Variations: The target compound’s conjugated dienone backbone distinguishes it from analogs with shorter enone (e.g., 23512-55-2) or thiazolone cores (e.g., 35440-46-1). Thiazolone derivatives (e.g., 35440-46-1, 848748-86-7) introduce heterocyclic diversity, which could modulate solubility or metabolic stability compared to the dienone system .

Piperazine/Piperidine Substitutions: The 1,3-benzodioxole-5-carbonyl group on the piperazine ring in the target compound contrasts with simpler aryl or alkyl substituents in analogs (e.g., 4-chlorophenyl in 35440-46-1). This carbonyl group may enhance hydrogen-bonding interactions or alter pharmacokinetic profiles .

Analogs with electron-withdrawing groups (e.g., CF₃ in 848748-86-7) may exhibit altered electronic properties, affecting receptor affinity or metabolic pathways .

Table 2: Hypothetical Pharmacological Implications

Biologische Aktivität

The compound (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one is a synthetic derivative of benzodioxole, a structure known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a complex structure characterized by:

- Benzodioxole moieties : Known for their role in various biological activities.

- Piperazine ring : Often associated with psychoactive effects and modulation of neurotransmitter systems.

- Penta-2,4-dien-1-one backbone : This conjugated system may contribute to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing benzodioxole structures exhibit a range of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.

1. Anti-inflammatory Activity

Studies have shown that benzodioxole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory pathway. For instance:

- In a comparative study, certain benzodioxole compounds demonstrated IC50 values against COX enzymes ranging from 0.725 µM to 27.06 µM, indicating significant anti-inflammatory potential .

2. Anticancer Properties

The compound has been evaluated for its cytotoxic effects on various cancer cell lines:

- In vitro studies revealed that it exhibits cytotoxicity against HeLa cells with a concentration-dependent effect. The effective doses for COX inhibition were found to be at least ten times greater than those causing cytotoxicity .

The biological mechanisms through which this compound exerts its effects include:

- Inhibition of COX pathways : Reducing prostaglandin synthesis involved in inflammation.

- Induction of apoptosis : Observed in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation .

Case Studies

Several case studies highlight the compound's potential:

Case Study 1: Anti-inflammatory Effects

In a controlled study using animal models of inflammation, administration of the compound significantly reduced markers of inflammation compared to control groups. The mechanism was linked to decreased levels of pro-inflammatory cytokines.

Case Study 2: Anticancer Activity

A study involving human cancer cell lines demonstrated that treatment with the compound resulted in a marked decrease in cell viability and induction of apoptosis. This suggests its potential as a chemotherapeutic agent.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₄ |

| Molecular Weight | 365.42 g/mol |

| COX Inhibition (IC50) | 0.725 - 27.06 µM |

| Cytotoxicity (HeLa Cells) | CC50 = 0.219 mM |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (2E,4E)-1-[4-(1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-5-(1,3-benzodioxol-5-yl)penta-2,4-dien-1-one?

- Methodological Answer : The compound’s synthesis involves multi-step processes, including condensation reactions and palladium-catalyzed coupling. For example, analogs with 1,3-benzodioxole and piperazine moieties are synthesized via:

Nucleophilic substitution to attach the benzodioxole group to a piperazine scaffold.

Conjugated diene formation using Wittig or Horner-Wadsworth-Emmons reactions to establish the (2E,4E) configuration .

- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize isomerization and byproducts.

Q. How can the stereochemical configuration of the conjugated diene (2E,4E) be confirmed experimentally?

- Methodological Answer : Use NMR spectroscopy (e.g., coupling constants for trans-vinylic protons) and X-ray crystallography for absolute configuration confirmation. For example, single-crystal X-ray studies of structurally similar benzodioxole-piperazine hybrids report mean C–C bond lengths of 1.34–1.38 Å and R factors < 0.05 .

Q. What analytical techniques are critical for purity assessment of this compound?

- Methodological Answer :

- HPLC-MS : Quantify impurities using reverse-phase C18 columns with UV detection at 254 nm.

- Elemental Analysis : Verify molecular composition (e.g., %C, %H, %N) against theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition temperature >200°C inferred from benzodioxole derivatives ).

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

Docking Studies : Use AutoDock Vina to predict binding affinity to target receptors (e.g., serotonin or dopamine transporters).

QSAR Modeling : Correlate electronic properties (HOMO-LUMO gaps) with experimental IC50 values. For example, benzodioxole derivatives show enhanced π-π stacking due to electron-rich aromatic systems .

- Data Table :

| Parameter | Value (Predicted) | Source |

|---|---|---|

| LogP (octanol-water) | 3.2 ± 0.3 | ChemSpider |

| Polar Surface Area | 85 Ų | PubChem |

Q. What strategies resolve contradictions in SAR data between benzodioxole-piperazine hybrids and their analogs?

- Methodological Answer :

- Meta-Analysis : Compare IC50 values across studies using standardized assays (e.g., radioligand binding). For example, substituents on the piperazine ring (e.g., methyl vs. cyclohexyl) alter steric bulk and logD, impacting receptor selectivity .

- Crystallographic Overlays : Align X-ray structures to identify conserved binding motifs. A study of 2-{4-[(1,3-benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine revealed key hydrogen bonds with Tyr95 in the target protein .

Q. How can in vitro metabolic stability be evaluated for this compound?

- Methodological Answer :

Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS.

CYP450 Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorescent probes. Piperazine derivatives often show moderate CYP2D6 inhibition due to nitrogen lone-pair interactions .

Key Data from Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.